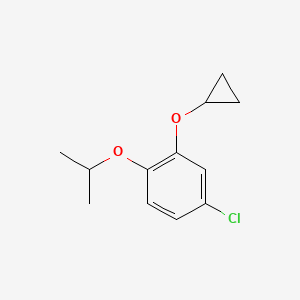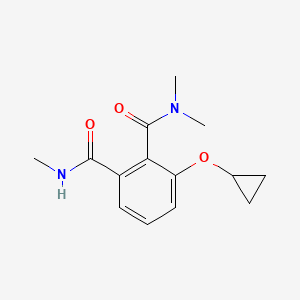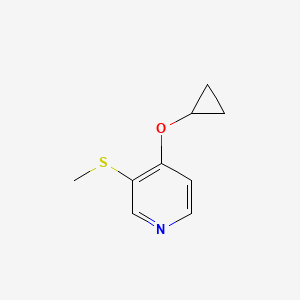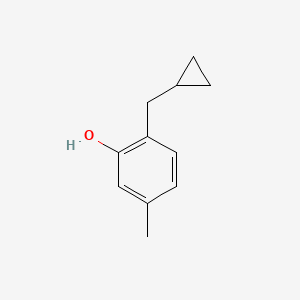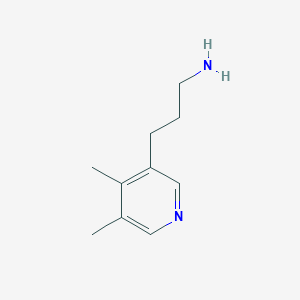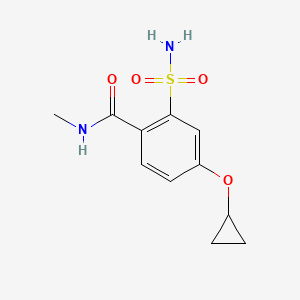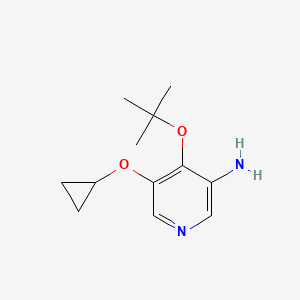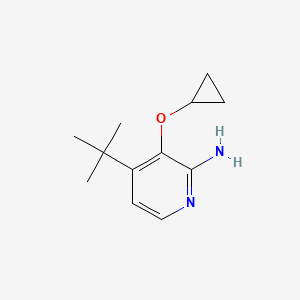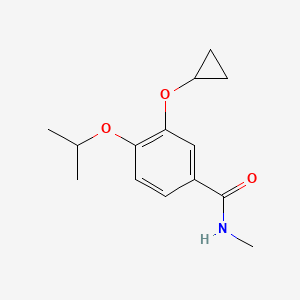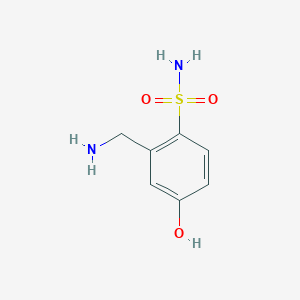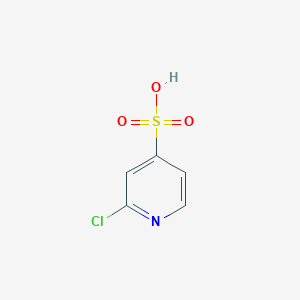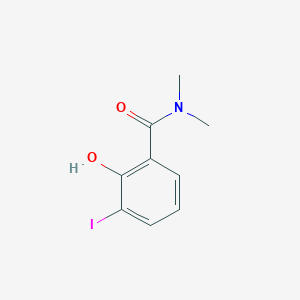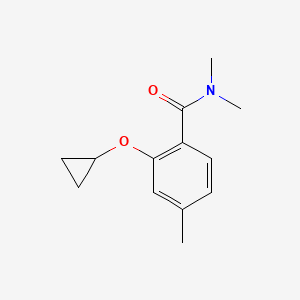
2-Cyclopropoxy-N,N,4-trimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxy-N,N,4-trimethylbenzamide is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.282 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a benzamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 2-Cyclopropoxy-N,N,4-trimethylbenzamide involves several steps. One common method includes the reaction of 2-cyclopropoxybenzoic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
2-Cyclopropoxy-N,N,4-trimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process typically results in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often yield alcohols or amines as major products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups in the molecule. These reactions are usually facilitated by catalysts and specific reaction conditions.
Applications De Recherche Scientifique
2-Cyclopropoxy-N,N,4-trimethylbenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new synthetic pathways.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. Researchers investigate its effects on cellular processes and its potential as a lead compound for drug development.
Medicine: Although not widely used in clinical settings, the compound’s structure and reactivity make it a candidate for developing new pharmaceuticals. Its potential therapeutic effects are explored in preclinical studies.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for creating high-performance materials with specific characteristics.
Mécanisme D'action
The mechanism of action of 2-Cyclopropoxy-N,N,4-trimethylbenzamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect signal transduction processes and cellular metabolism .
Comparaison Avec Des Composés Similaires
2-Cyclopropoxy-N,N,4-trimethylbenzamide can be compared with other similar compounds, such as:
2-Cyclopropoxy-N,N,6-trimethylbenzamide: This compound has a similar structure but differs in the position of the trimethyl groups on the benzamide core.
N-Cyclopropyl-2,4,6-trimethylbenzamide: Another structurally related compound with cyclopropyl and trimethyl groups attached to the benzamide core.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
2-cyclopropyloxy-N,N,4-trimethylbenzamide |
InChI |
InChI=1S/C13H17NO2/c1-9-4-7-11(13(15)14(2)3)12(8-9)16-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3 |
Clé InChI |
UQUDYZJLVWCKPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)N(C)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


